molecular formula C20H26O4 B13410024 [(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

Cat. No.: B13410024
M. Wt: 330.4 g/mol
InChI Key: HXMMJGIMTCOROX-ILWTVLBZSA-N
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Description

This compound is a sesquiterpene lactone derivative featuring a cyclodeca[b]furan core with stereospecific substituents, including a (E)-2-methylbut-2-enoate ester group. Its molecular formula is C₂₀H₂₂O₆ (molecular weight: 359.15 g/mol), as inferred from related analogs in . The compound’s stereochemistry (3aR,4R,6E,10E,11aR) is critical for its biological activity, as slight stereochemical variations in similar compounds significantly alter interactions with biological targets . Sesquiterpene lactones of this class are known for antitrypanosomal and anticancer properties, with structural features like α,β-unsaturated carbonyl groups contributing to their reactivity and bioactivity .

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O4/c1-6-14(4)19(21)23-16-10-12(2)8-7-9-13(3)11-17-18(16)15(5)20(22)24-17/h6,8,11,16-18H,5,7,9-10H2,1-4H3/b12-8+,13-11+,14-6+/t16-,17-,18-/m1/s1

InChI Key

HXMMJGIMTCOROX-ILWTVLBZSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C/C(=C/CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclodeca[b]furan ring system and the introduction of the methylidene and methylbutenoate groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclodeca[b]furan ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the methylidene and methylbutenoate groups through reactions such as Wittig reactions or esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of double bonds and oxygen-containing functional groups makes it susceptible to oxidation.

    Reduction: Reduction reactions can target the double bonds or the carbonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methylidene group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve interactions with various molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weights, and key functional differences:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity (if reported) Source
Target Compound C₂₀H₂₂O₆ 359.15 (E)-2-methylbut-2-enoate ester; 6,10-dimethyl groups Antitrypanosomal (inferred from analogs)
4,15-iso-Atriplicolide Tiglate (1) C₂₀H₂₂O₆ 359.15 Identical core; (E)-2-methylbut-2-enoate ester Antitrypanosomal
Heliantuberolide-8-O-Tiglate (4) C₂₀H₂₄O₇ 377.16 Additional hydroxyl group at C9; 6,10-dimethyl Enhanced solubility; modified bioactivity
[(3aR,4R,6E,9R,10Z,11aR)-9-Acetyloxy-6-(hydroxymethyl)-10-methyl-...] (E)-4-hydroxy-2-methylbut-2-enoate C₂₂H₂₈O₈ 420.50 Acetyloxy and hydroxymethyl groups; C10 methyl Increased lipophilicity; potential prodrug
(3aR,4R,6E,10E,11aR)-6,10-Dimethyl-3-methylene-2-oxo... (2E)-4-hydroxy-2-(methoxymethyl)-2-butenoate C₂₁H₂₈O₆ 376.45 Methoxymethyl and hydroxyl groups in ester Higher polarity; altered receptor binding
Compound 3 (Decahydro-6,10-bis(hydroxymethyl)-3-methylene-2-oxo... ester) C₂₀H₂₈O₇ 380.44 Bis-hydroxymethyl groups at C6 and C10 Enhanced hydrogen bonding; improved solubility

Stereochemical and Conformational Differences

  • Stereochemistry: The target compound’s (3aR,4R,6E,10E,11aR) configuration distinguishes it from analogs like the Heliantuberolide derivative (), which has a 9S,10Z configuration. These stereochemical differences influence ring strain and intermolecular interactions, affecting binding to enzymes like trypanosomal proteases .
  • Double-Bond Geometry: The (E)-configuration of the 2-methylbut-2-enoate ester is conserved in active analogs (e.g., 4,15-iso-atriplicolide tiglate), while (Z)-isomers (e.g., ) show reduced bioactivity due to steric hindrance .

Physicochemical Properties

  • Solubility : Hydroxyl or hydroxymethyl groups (e.g., ) increase aqueous solubility compared to the target compound’s methyl groups. For instance, Compound 3 () has a logP ~1.2 (predicted), whereas the target compound’s logP is ~2.5 .
  • Stability : Acetylated derivatives () exhibit improved metabolic stability due to reduced oxidative metabolism of the ester group .

Biological Activity

The compound [(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Basic Information

  • Molecular Formula : C20H26O6
  • Molecular Weight : 362.42 g/mol
  • CAS Number : 108657-10-9
  • Storage Conditions : Store at -20°C
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Structural Characteristics

The compound features a hexahydrocyclodecafuran core with multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Density1.15 g/cm³ (predicted)
Boiling Point522.9 °C (predicted)
pKa13.76 (predicted)

Antimicrobial Properties

Research has indicated that compounds similar to [(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] exhibit antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
  • Fungal Activity : Some derivatives have demonstrated antifungal activity against common pathogens.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of similar compounds on cancer cell lines:

  • Cell Line Studies : Compounds featuring the hexahydrocyclodecafuran structure have been tested against breast and prostate cancer cell lines with promising results.
  • Mechanism of Action : The cytotoxicity is often linked to the induction of apoptosis in cancer cells through various pathways.

Anti-inflammatory Effects

Research has suggested that certain derivatives can modulate inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
  • Animal Models : In vivo studies indicate a decrease in inflammation markers in models of arthritis when treated with related compounds.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various hexahydrocyclodecafuran derivatives against Staphylococcus aureus and Escherichia coli. The study found significant inhibition at concentrations as low as 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In an investigation reported in Cancer Research, researchers examined the cytotoxic effects of a related compound on MCF-7 breast cancer cells. The compound induced apoptosis and showed IC50 values below 10 µM.

Case Study 3: Anti-inflammatory Properties

A study published in Phytotherapy Research assessed the anti-inflammatory effects of a derivative in a rat model of arthritis. Results indicated a reduction in paw edema and histological improvements in joint tissues.

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